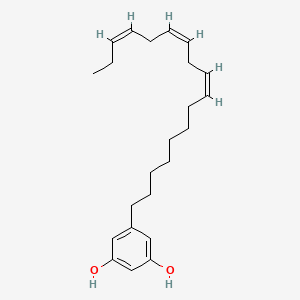
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- is a chemical compound with the molecular formula C23H34O2. It is a derivative of 1,3-benzenediol, also known as resorcinol, with a heptadecatrienyl side chain. This compound is characterized by the presence of three conjugated double bonds in the side chain, which are in the Z configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzenediol (resorcinol) as the starting material.
Side Chain Introduction: The heptadecatrienyl side chain is introduced through a series of reactions, including halogenation, coupling, and dehalogenation.
Coupling Reaction: The key step involves the coupling of the halogenated resorcinol with a suitable heptadecatrienyl precursor under specific conditions, such as the use of a palladium catalyst and a base.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the side chain to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons with reduced double bonds.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of 1,3-benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- involves its interaction with molecular targets and pathways. The compound can:
Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Bind to Receptors: Bind to specific receptors on cell surfaces, triggering downstream effects.
類似化合物との比較
Similar Compounds
1,3-Benzenediol (Resorcinol): The parent compound without the heptadecatrienyl side chain.
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-: Similar compound with different configurations of the side chain.
Uniqueness
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- is unique due to the presence of three conjugated double bonds in the Z configuration, which imparts specific chemical and biological properties. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
83173-23-3 |
|---|---|
分子式 |
C23H34O2 |
分子量 |
342.5 g/mol |
IUPAC名 |
5-[(8Z,11Z,14Z)-heptadeca-8,11,14-trienyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h3-4,6-7,9-10,18-20,24-25H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- |
InChIキー |
YPIUYRIMBUVEFO-PDBXOOCHSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


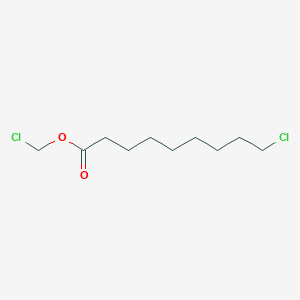
![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)
![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)

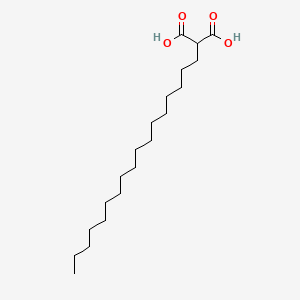
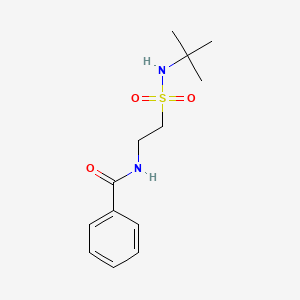
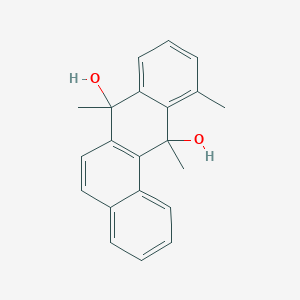
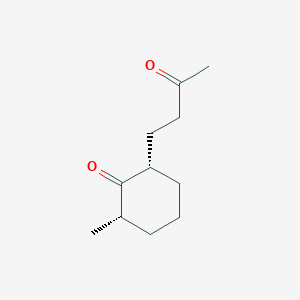
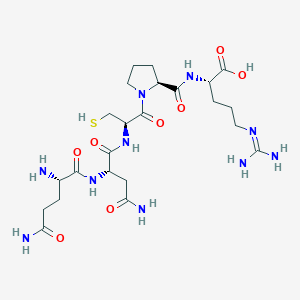

![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
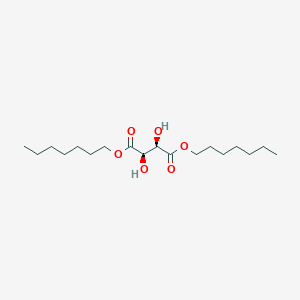
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
